3-Fold Higher Binding Affinity for GnRH Receptors Compared to [D-Ala6]-GnRH Superagonist
In direct head-to-head membrane receptor binding studies using human term placental tissue, [D-Lys6]-des-Gly10-GnRH-N-ethylamide demonstrated an association constant (Ka) of 1.6 × 10⁶ M⁻¹, which is approximately 3-fold higher than the Ka of 5.4 × 10⁵ M⁻¹ measured for the structurally analogous [D-Ala6]-des-Gly10-GnRH-N-ethylamide under identical experimental conditions [1]. This binding affinity advantage is observed in a non-pituitary receptor context, indicating that the D-Lys6 substitution confers broader receptor recognition properties beyond the classical pituitary GnRH receptor.
| Evidence Dimension | GnRH receptor binding affinity (Ka, M⁻¹) |
|---|---|
| Target Compound Data | Ka = 1.6 × 10⁶ M⁻¹ |
| Comparator Or Baseline | [D-Ala6]-des-Gly10-GnRH-N-ethylamide: Ka = 5.4 × 10⁵ M⁻¹ |
| Quantified Difference | ~3-fold higher binding affinity for [D-Lys6] analog |
| Conditions | Membrane receptor preparations from human term placenta; radioligand binding assay |
Why This Matters
The 3-fold binding affinity advantage over the commonly used [D-Ala6] superagonist directly translates to enhanced sensitivity in receptor detection assays and more efficient receptor occupancy at lower compound concentrations, reducing material consumption and experimental cost.
- [1] Iwashita M, Evans MI, Catt KJ. Characterization of a gonadotropin-releasing hormone receptor site in term placenta and chorionic villi. J Clin Endocrinol Metab. 1986;62(1):127-133. DOI: 10.1210/jcem-62-1-127 View Source
